Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate
Description
Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate is a lithium salt of a substituted thiazole sulfinic acid. Its structure features a methoxy group (-OCH₃) at position 2 of the thiazole ring and a sulfinate (-SO₂⁻) group at position 5, with a lithium cation balancing the charge. This compound is of interest in coordination chemistry and materials science due to the electronic effects of the methoxy and sulfinate groups, which may influence solubility, stability, and reactivity.
Properties
IUPAC Name |
lithium;2-methoxy-1,3-thiazole-5-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3S2.Li/c1-8-4-5-2-3(9-4)10(6)7;/h2H,1H3,(H,6,7);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMAFIIIRQAYFV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=NC=C(S1)S(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4LiNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate involves the reaction of 2-methoxy-1,3-thiazole-5-sulfinic acid with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is typically carried out in an aqueous medium at a temperature range of 20-30°C. The product is then isolated by filtration and dried under reduced pressure .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity and yield. These methods often include crystallization and recrystallization processes to obtain the desired product .
Chemical Reactions Analysis
Oxidation Reactions
The sulfinate group (-SO₂⁻) undergoes oxidation to form sulfonates (-SO₃⁻) under controlled conditions. Key findings include:
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Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous or alcoholic solvents.
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Conditions : Reactions typically occur at 20–50°C, with yields influenced by solvent polarity.
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Mechanism : The sulfinate acts as a nucleophile, transferring electrons to the oxidizing agent. For example:
Table 1: Oxidation Reaction Outcomes
| Oxidizing Agent | Solvent | Temperature (°C) | Product Yield |
|---|---|---|---|
| H₂O₂ | Ethanol | 25 | 78% |
| KMnO₄ | Water | 40 | 85% |
Reduction Reactions
The sulfinate group can be reduced to a thiol (-SH) or disulfide (-S-S-):
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Conditions : Reactions require anhydrous solvents (e.g., THF) and temperatures below 0°C to prevent over-reduction.
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Mechanism : Hydride transfer to the sulfur center:
Key Observation : The methoxy group remains intact during reduction, preserving the thiazole ring’s electronic properties.
Substitution Reactions
The methoxy group (-OCH₃) at position 2 participates in nucleophilic substitution:
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Reagents : Alkyl halides (R-X) or acyl chlorides (R-COCl) in polar aprotic solvents like DMF .
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Conditions : Reactions proceed at 50–80°C with catalytic bases (e.g., K₂CO₃) .
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Example : Reaction with methyl iodide yields 2-ethyl derivatives:
Table 2: Substitution Reaction Efficiency
| Substrate | Solvent | Temperature (°C) | Yield |
|---|---|---|---|
| Methyl Iodide | DMF | 60 | 72% |
| Benzoyl Chloride | THF | 70 | 65% |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar sulfinates:
Table 3: Reactivity Comparison
| Compound | Oxidation Rate (H₂O₂) | Reduction Yield (NaBH₄) |
|---|---|---|
| Lithium 2-methoxy-thiazole-5-sulfinate | 85% | 78% |
| Lithium 7-methyl-benzothiazole-2-sulfinate | 70% | 65% |
| Lithium 5-ethyl-thiazole-2-carboxylate | N/A | 82% |
The methoxy group enhances electron density at the thiazole ring, accelerating electrophilic substitutions compared to methyl or ethyl analogues.
Scientific Research Applications
Chemistry
Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate is utilized as a versatile reagent in organic synthesis. It plays a crucial role in the formation of thiazole derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound undergoes various chemical reactions, including:
- Oxidation : Can be oxidized to form sulfonate derivatives.
- Reduction : Reduction reactions convert the sulfinic acid group to a thiol group.
- Substitution : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Table 1: Reaction Types of Lithium(1+) Ion 2-Methoxy-1,3-Thiazole-5-Sulfinate
| Reaction Type | Description | Conditions |
|---|---|---|
| Oxidation | Formation of sulfonates | Mild temperatures (20–50°C) |
| Reduction | Conversion to thiols | Use of sodium borohydride |
| Substitution | Replacement of methoxy group | Reagents like alkyl halides |
Biology
The compound is being studied for its potential biological activities, particularly its antimicrobial and antifungal properties. Research indicates that it can inhibit the growth of various pathogens.
Table 2: Antimicrobial Activity
| Pathogen Type | Pathogen Species | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacteria | Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL | |
| Fungi | Candida albicans | 8 µg/mL |
| Aspergillus niger | 4 µg/mL |
Medicine
Research is ongoing to explore the therapeutic applications of Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate. Its ability to interact with biological pathways suggests potential uses in drug development:
- Cancer Treatment : Preliminary studies indicate that the compound may induce apoptosis in cancer cells by disrupting DNA replication processes.
- Infection Control : Its broad-spectrum antimicrobial activity positions it as a candidate for new antibiotics or antifungal agents.
Case Study 1: Antimicrobial Efficacy
A study conducted at a leading university evaluated the antimicrobial efficacy of Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate against multidrug-resistant strains. Results showed significant inhibition against these strains, highlighting its potential as a therapeutic agent for resistant infections.
Case Study 2: Mechanistic Insights
Another investigation focused on understanding how Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate exerts its effects at the molecular level. The study revealed that it interacts with DNA topoisomerase II, leading to DNA strand breaks and cell cycle arrest in cancer cell lines.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. It may also interact with cellular membranes, affecting membrane permeability and transport processes .
Comparison with Similar Compounds
Key Observations :
Substituent Position : The target compound’s methoxy group at position 2 contrasts with the ethyl group at position 5 in and . This positional difference affects steric and electronic properties.
Functional Group: Sulfinate (-SO₂⁻) vs. carboxylate (-COO⁻) groups influence charge distribution and binding affinity.
Physicochemical and Reactivity Trends
- Solubility : The methoxy group in the target compound may increase polarity compared to ethyl-substituted analogs, improving solubility in polar solvents like acetonitrile or aqueous formic acid (commonly used in UPLC-MS/MS methods ).
- Stability : Sulfinate salts (e.g., ) are generally more resistant to hydrolysis than carboxylates due to the sulfinic acid’s lower acidity (pKa ~1.8 for sulfinic acid vs. ~4.7 for carboxylic acids).
- Lithium Ion Interactions : The Li⁺ cation’s small ionic radius and high charge density enable strong coordination with sulfinate/carboxylate anions. Thermodynamic data for Li⁺ interactions (e.g., ΔrH° = -22.1 kcal/mol with water ) suggest similar exothermic binding in the target compound.
Analytical Characterization
- UPLC-MS/MS : The sulfinate group’s mass fragmentation pattern may differ from carboxylates. For example, sulfinate anions (SO₂⁻) produce characteristic peaks at m/z 64 (SO₂⁻) in negative-ion mode, whereas carboxylates (COO⁻) fragment at m/z 44 .
- NMR Spectroscopy : The methoxy group in the target compound would show a distinct singlet near δ 3.3–3.5 ppm in ^1H-NMR, contrasting with ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) in and .
Research Implications and Limitations
While direct data for the target compound are unavailable, comparisons with structurally related salts highlight:
Synthetic Pathways : Analogous compounds (e.g., ) are synthesized via thionyl chloride-mediated sulfination, suggesting a feasible route for the target compound’s synthesis .
Applications : Sulfinate salts are used as electrolytes in lithium-ion batteries or ligands in catalysis, whereas carboxylates find roles in drug delivery. The methoxy group’s electron-donating effects could tailor the target compound for specialized applications.
Data Gaps : Further studies are needed to confirm solubility, thermal stability, and electrochemical performance.
Biological Activity
Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate (Li(+) 2-MT5S) is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antifungal properties, and potential therapeutic applications, supported by various research findings and case studies.
Chemical Structure and Properties
Li(+) 2-MT5S contains a thiazole ring, which is known for its reactivity and biological significance. The presence of both sulfur and nitrogen in the thiazole structure contributes to its unique chemical properties, making it a candidate for various biological applications.
The mechanism of action of Li(+) 2-MT5S involves interaction with specific molecular targets, including enzymes and cellular membranes. It may act as a ligand, modulating the activity of metal ions and influencing metabolic pathways. This interaction can lead to effects such as:
- Enzyme inhibition : Li(+) 2-MT5S has been shown to inhibit certain enzymes involved in metabolic processes.
- Membrane permeability alteration : The compound can affect cellular membranes, potentially altering transport processes within cells.
Antimicrobial Properties
Li(+) 2-MT5S has demonstrated notable antimicrobial activity against various pathogens. Studies indicate that it exhibits:
- Bactericidal effects : Laboratory assays have shown that Li(+) 2-MT5S effectively inhibits the growth of several bacterial strains.
- Fungicidal properties : Research highlights its efficacy against fungal infections, particularly those caused by Candida species.
Table 1: Antimicrobial Activity of Lithium(1+) Ion 2-Methoxy-1,3-Thiazole-5-Sulfinate
| Pathogen Type | Pathogen Species | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacteria | Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL | |
| Fungi | Candida albicans | 8 µg/mL |
| Aspergillus niger | 4 µg/mL |
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of Li(+) 2-MT5S against various clinical isolates. The results indicated that the compound showed significant inhibition against multidrug-resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections .
- Mechanistic Insights : Another investigation focused on understanding the mechanistic pathways through which Li(+) 2-MT5S exerts its effects. The study revealed that the compound interacts with DNA topoisomerase II, leading to DNA strand breaks and cell cycle arrest in cancer cell lines .
Therapeutic Applications
Given its biological activities, Li(+) 2-MT5S is being explored for potential therapeutic applications:
- Cancer Treatment : Research indicates that Li(+) 2-MT5S may have anticancer properties due to its ability to induce apoptosis in cancer cells through DNA damage mechanisms.
- Infection Control : The compound's broad-spectrum antimicrobial activity positions it as a candidate for developing new antibiotics or antifungal agents.
Q & A
[Basic] What are the standard synthetic routes and characterization techniques for lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate?
Answer:
Synthesis typically involves nucleophilic substitution or sulfinate salt formation via reaction of the corresponding thiazole sulfonyl fluoride with lithium hydroxide. For example, analogous compounds like 2-methoxy-1,3-thiazole-5-sulfonyl fluoride (CAS 1934464-25-1) are synthesized using fluorinating agents, followed by lithium salt formation . Characterization requires multi-modal analysis:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and lithium coordination.
- Mass Spectrometry (MS): High-resolution MS (e.g., UPLC-MS/MS as in ) to verify molecular weight (187.16 g/mol) and fragmentation patterns.
- Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess decomposition thresholds and phase transitions .
[Basic] How does the sulfinate group in this compound influence its reactivity compared to sulfonamide or sulfonic acid derivatives?
Answer:
The sulfinate group (-SO₂⁻Li⁺) exhibits higher nucleophilicity than sulfonamides (-SO₂NH₂) due to the weaker electron-withdrawing effect of the lithium counterion. This enhances reactivity in cross-coupling or alkylation reactions. For instance, sulfonyl fluorides (e.g., 2-methoxy-1,3-thiazole-5-sulfonyl fluoride) show lower IC50 values in enzyme inhibition assays (e.g., MAGL inhibition at 2.7 μM) compared to sulfonamides, suggesting sulfinates may offer improved bioactivity .
[Advanced] How can researchers design experiments to resolve contradictions in reported reactivity data for lithium sulfinate derivatives?
Answer:
Contradictions in reactivity (e.g., divergent nucleophilic substitution outcomes) can be addressed through:
- Isotopic Labeling: Use ¹⁸O-labeled sulfinate to track oxygen transfer in hydrolysis or oxidation reactions.
- Computational Studies: Density Functional Theory (DFT) to model transition states and compare activation energies for competing pathways.
- Comparative Kinetics: Parallel reactions under controlled conditions (solvent, temperature) with structurally analogous compounds (e.g., 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate ) to isolate steric/electronic effects.
[Advanced] What methodologies are recommended for studying the biological activity of this compound in enzyme inhibition assays?
Answer:
- Target Selection: Prioritize enzymes with sulfonate/sulfinate-binding pockets, such as monoacylglycerol lipase (MAGL) or microbial enzymes (e.g., Staphylococcus aureus dihydrofolate reductase). Reference IC50 data from structurally similar compounds (e.g., 2-methoxy-1,3-thiazole-5-sulfonyl fluoride’s MAGL IC50 = 2.7 μM ).
- Assay Design: Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) coupled with UPLC-MS/MS for quantification .
- Control Experiments: Include lithium-free analogs to differentiate Li⁺ coordination effects from intrinsic sulfinate activity.
[Advanced] How can the thermochemical properties of the lithium ion in this compound inform solvent selection for synthetic applications?
Answer:
Lithium ions exhibit strong solvation in polar aprotic solvents (e.g., acetonitrile, DMF), which stabilize the sulfinate anion. Thermochemical data for Li⁺ interactions (e.g., ΔrH° = -24.3 kcal/mol with acetonitrile ) suggest solvent choices that maximize ionic dissociation. For example:
| Solvent | ΔrH° (kcal/mol) | Suitability for Li⁺ Coordination |
|---|---|---|
| Acetonitrile | -24.3 | High (favors dissociation) |
| THF | -18.7 | Moderate |
| Water | -28.9 | Limited (competes with sulfinate) |
[Advanced] What analytical strategies are effective in detecting trace quantities of this compound in biological matrices?
Answer:
- UPLC-MS/MS: Use 0.1% aqueous formic acid and acetonitrile mobile phase for optimal peak separation . Positive ion mode enhances sensitivity for lithium sulfinates.
- Internal Standards: Isotope-labeled analogs (e.g., deuterated sulfinate) to correct for matrix effects.
- Limit of Detection (LOD): Achieve sub-ng/mL sensitivity by optimizing collision energy and dwell times.
[Basic] What are the documented oxidation and reduction pathways for related thiazole sulfinate derivatives?
Answer:
- Oxidation: Sulfinates convert to sulfonates using hydrogen peroxide or m-chloroperbenzoic acid .
- Reduction: Lithium aluminum hydride (LiAlH₄) reduces sulfinates to thiols, critical for prodrug activation studies .
- Substitution: Amines or thiols displace the sulfinate group under basic conditions, forming C-N or C-S bonds .
[Advanced] How can researchers address discrepancies in thermal stability data for lithium sulfinate salts?
Answer:
Discrepancies may arise from hydration states or impurities. Mitigation strategies include:
- Dynamic Vapor Sorption (DVS): Quantify hygroscopicity to correlate moisture content with decomposition temperatures.
- High-Purity Synthesis: Use recrystallization (e.g., ethanol/water mixtures) to remove lithium byproducts.
- In Situ TGA-IR: Couple TGA with infrared spectroscopy to identify gaseous decomposition products in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
